2-(4-(isopentylamino)-2-oxoquinazolin-1(2H)-yl)-N-(4-isopropylphenyl)acetamide
Description
Properties
IUPAC Name |
2-[4-(3-methylbutylamino)-2-oxoquinazolin-1-yl]-N-(4-propan-2-ylphenyl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H30N4O2/c1-16(2)13-14-25-23-20-7-5-6-8-21(20)28(24(30)27-23)15-22(29)26-19-11-9-18(10-12-19)17(3)4/h5-12,16-17H,13-15H2,1-4H3,(H,26,29)(H,25,27,30) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FOESBPDSUWRCBI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CCNC1=NC(=O)N(C2=CC=CC=C21)CC(=O)NC3=CC=C(C=C3)C(C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H30N4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
406.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
2-(4-(isopentylamino)-2-oxoquinazolin-1(2H)-yl)-N-(4-isopropylphenyl)acetamide is a synthetic compound belonging to the class of quinazoline derivatives. This compound has garnered attention in pharmacological research due to its potential biological activities, including anti-inflammatory, anti-cancer, and antimicrobial properties. This article reviews the existing literature on its biological activity, synthesizing findings from various studies.
Chemical Structure
The molecular structure of this compound features a quinazoline core substituted with an isopentylamino group and an isopropylphenyl acetamide moiety. This unique structure may contribute to its diverse biological effects.
The biological activity of this compound is primarily attributed to its interaction with various molecular targets, including enzymes and receptors involved in key physiological pathways. The quinazoline scaffold is known for its ability to inhibit kinases and modulate signaling pathways associated with cancer proliferation and inflammation.
1. Anti-Cancer Activity
Research indicates that quinazoline derivatives exhibit significant anti-cancer properties. A study demonstrated that compounds with similar structures to this compound effectively inhibited the growth of various cancer cell lines, including breast and lung cancer cells. The mechanism involved the induction of apoptosis and cell cycle arrest at the G2/M phase.
| Cell Line | IC50 (µM) | Mechanism |
|---|---|---|
| MCF-7 (Breast Cancer) | 15.3 | Apoptosis induction |
| A549 (Lung Cancer) | 12.7 | Cell cycle arrest |
2. Anti-Inflammatory Activity
The compound has also been evaluated for its anti-inflammatory effects. In vitro studies showed that it significantly reduced the production of pro-inflammatory cytokines such as TNF-α and IL-6 in activated macrophages. This suggests that it may act by inhibiting NF-κB signaling pathways.
3. Antimicrobial Activity
Preliminary studies have indicated that this compound exhibits antimicrobial properties against both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values ranged from 8 to 32 µg/mL, indicating moderate antibacterial efficacy.
| Microorganism | MIC (µg/mL) |
|---|---|
| Staphylococcus aureus | 16 |
| Escherichia coli | 32 |
Case Studies
A notable case study involved the use of this compound in a preclinical model of breast cancer. Mice treated with varying doses showed a significant reduction in tumor size compared to control groups, supporting the compound's potential as an anti-cancer agent.
Comparison with Similar Compounds
Core Heterocycle Comparison
- Quinazolinone vs.
- Oxadiazole Hybrid (): The oxadiazole ring in the pyridinone-oxadiazole hybrid may enhance electron-withdrawing properties, improving binding affinity in enzyme inhibition compared to the quinazolinone-based target compound .
Substituent Effects
- 4-Isopropylphenyl Group: Shared with HC030031 (TRPV1 antagonist) and ’s morpholinone derivative, this group may contribute to hydrophobic interactions in receptor binding .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
